molecular formula C14H26N2O2 B2759258 Tert-butyl (4-(aminomethyl)bicyclo[2.2.2]octan-1-yl)carbamate CAS No. 1333384-46-5

Tert-butyl (4-(aminomethyl)bicyclo[2.2.2]octan-1-yl)carbamate

Cat. No.: B2759258
CAS No.: 1333384-46-5
M. Wt: 254.374
InChI Key: HKIFFGIMDKXVHB-UHFFFAOYSA-N
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Description

Tert-butyl (4-(aminomethyl)bicyclo[2.2.2]octan-1-yl)carbamate is a chemical compound with the molecular formula C₁₄H₂₆N₂O₂ . It is a white solid and is used as a reagent in various chemical reactions .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H25NO3/c1-12(2,3)18-11(17)15-14-7-4-13(10-16,5-8-14)6-9-14/h16H,4-10H2,1-3H3, (H,15,17) . This code provides a specific textual representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 254.2 . It is a white solid . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.

Scientific Research Applications

Synthesis of Biologically Active Compounds

"Tert-butyl (4-(aminomethyl)bicyclo[2.2.2]octan-1-yl)carbamate" serves as an important intermediate in the synthesis of biologically active compounds. For example, it has been used in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, showcasing its importance in nucleotide chemistry and potential applications in drug design and development (Ober et al., 2004).

Material Science and Sensory Materials

In material science, derivatives of "this compound" have been explored for creating strong blue emissive nanofibers, which are used for the detection of volatile acid vapors. This application demonstrates the compound's utility in developing fluorescent sensory materials with high performance in detecting various acid vapors, highlighting its potential in environmental monitoring and safety applications (Sun et al., 2015).

Medicinal Chemistry and Drug Discovery

In medicinal chemistry, the compound has been evaluated for its use in the design of new drug candidates. For instance, it has been involved in the synthesis of new 4-aminobicyclo[2.2.2]octane derivatives, which were tested for their activity against tropical diseases such as malaria and trypanosomiasis. This research underscores the compound's relevance in developing treatments for infectious diseases, contributing to the ongoing efforts in drug discovery for neglected tropical diseases (Seebacher et al., 2004).

Synthetic Organic Chemistry

The versatility of "this compound" in synthetic organic chemistry is further illustrated by its role in facilitating chemoselective transformations. It acts as a precursor in the synthesis of silyl carbamates, showcasing its utility in modifying amino protecting groups. This application is crucial for the development of novel synthetic pathways, enhancing the efficiency and selectivity of organic synthesis processes (Sakaitani & Ohfune, 1990).

Safety and Hazards

This compound may be irritating to eyes, respiratory system, and skin . Safety precautions should include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

Properties

IUPAC Name

tert-butyl N-[4-(aminomethyl)-1-bicyclo[2.2.2]octanyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-12(2,3)18-11(17)16-14-7-4-13(10-15,5-8-14)6-9-14/h4-10,15H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKIFFGIMDKXVHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CCC(CC1)(CC2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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